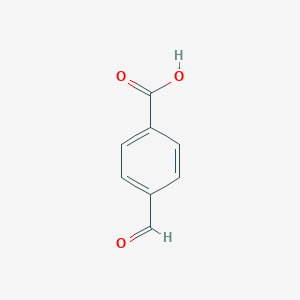

4-Formylbenzoic acid

説明

This compound has been reported in Hibiscus taiwanensis with data available.

特性

IUPAC Name |

4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUHYARYYWKXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027249 | |

| Record name | 4-Carboxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | 4-Formylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

SUBLIMES BEFORE REACHING BOILING POINT | |

| Record name | 4-FORMYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOLUBLE IN HOT WATER; VERY SOLUBLE IN ALCOHOL; SOLUBLE IN ETHER AND IN CHOLROFORM | |

| Record name | 4-FORMYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000375 [mmHg] | |

| Record name | 4-Formylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-66-9 | |

| Record name | 4-Formylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FORMYLBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Carboxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UES4QRK36E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-FORMYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

256 °C | |

| Record name | 4-FORMYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formylbenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylbenzoic acid, also known as 4-carboxybenzaldehyde, is a versatile organic compound that holds significant importance as a building block in medicinal chemistry and materials science.[1][2] Its bifunctional nature, featuring both a carboxylic acid and an aldehyde group on a benzene (B151609) ring, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, polymers, and dyes.[3][4][5] This technical guide provides a comprehensive overview of the CAS number, chemical and physical properties, experimental protocols for its synthesis, and its relevance in drug development, with a focus on its role as a precursor to bioactive molecules.

Core Data: CAS Number and Physicochemical Properties

The Chemical Abstracts Service (CAS) has assigned the number 619-66-9 to this compound.[6][7][8] This unique identifier is essential for unambiguously identifying the substance in chemical databases and literature.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| CAS Number | 619-66-9 | [6][7][8] |

| Molecular Formula | C₈H₆O₃ | [6][7] |

| Molecular Weight | 150.13 g/mol | [6][7] |

| IUPAC Name | This compound | [9] |

| Synonyms | 4-Carboxybenzaldehyde, p-Formylbenzoic acid, Terephthaldehydic acid | [6][8] |

| SMILES | O=Cc1ccc(C(=O)O)cc1 | [10] |

| InChI | InChI=1S/C8H6O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H,(H,10,11) | [10] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | White to yellowish crystalline powder | [3][9] |

| Melting Point | 247-256 °C | [3][8][9] |

| Boiling Point | 332.6 ± 25.0 °C at 760 mmHg | [11] |

| Solubility | Slightly soluble in hot water; very soluble in alcohol; soluble in ether, chloroform, methanol, and DMSO. Insoluble in water at room temperature but can be dissolved in DMF. | [3][9] |

| Density | 1.3 ± 0.1 g/cm³ | [11] |

| Vapor Pressure | 0.000375 mmHg | [9] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [9] |

| XLogP3 | 1.8 | [9] |

Table 3: Spectral Data

| Spectral Data Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available in DMSO-d₆. | [12][13] |

| ¹³C NMR | Spectra available in DMSO-d₆. | [12] |

| IR | Spectra available (KBr disc, nujol mull). | [12] |

| Mass Spectrometry | GC-MS data available. | [9] |

| UV Spectra | Max absorption (Hexane): 249 nm (log ε= 4.24), 279 nm (log ε= 3.22), 298 nm (log ε= 3.20). | [3][9] |

| Raman Spectra | Data available. | [9][12] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods, primarily involving the oxidation of p-substituted toluenes. Below are detailed methodologies for key synthetic routes.

Protocol 1: Oxidation of p-Xylene (B151628)

This method involves the liquid phase oxidation of p-xylene using a multi-component catalyst system.

Materials:

-

p-Xylene

-

Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Hydrogen bromide (HBr)

-

95% Acetic acid (aqueous)

-

Compressed air

-

Titanium reactor (e.g., 71 mL) equipped with a thermocouple, gas inlet, and agitation mechanism.

Procedure:

-

Prepare a catalyst solution by dissolving 0.0270 g of Mn(OAc)₂·4H₂O, 0.0265 g of Co(OAc)₂·4H₂O, and 0.0087 g of HBr in 9.5 g of 95% aqueous acetic acid.[1]

-

Charge the titanium reactor with the catalyst solution.[1]

-

Add 0.50 g of p-xylene to the reactor.[1]

-

Seal the reactor and pressurize it to 35 kg/cm ² (gauge) with air.[1]

-

Heat the reactor to 180 °C while agitating the mixture.[1]

-

Maintain the temperature and agitation for 10 minutes.[1]

-

After the reaction period, rapidly cool the reactor to room temperature using a water spray.[1]

-

Vent the off-gas for analysis.[1]

-

Recover the solid and liquid contents from the reactor for analysis and purification to isolate this compound.[1]

Protocol 2: Oxidation of p-Chlorotoluene (Analogous to p-Toluic Acid Oxidation)

This procedure details the oxidation of a substituted toluene (B28343) using potassium permanganate (B83412), a strong oxidizing agent. This method can be adapted for the synthesis of this compound from p-toluic acid or similar precursors.

Materials:

-

p-Chlorotoluene (or other suitable p-substituted toluene)

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (if needed)

-

Round-bottomed flask with reflux condenser and stirrer

Procedure:

-

In a 12-L flask, combine 600 g of potassium permanganate and 7 L of water.[11][12]

-

Add 200 g of o-chlorotoluene (adjust molar equivalents for the desired starting material).[11][12]

-

With continuous stirring, slowly heat the mixture to boiling and maintain reflux until the purple color of the permanganate disappears (approximately 3-4 hours).[11][12]

-

If unreacted starting material is present, set the condenser for distillation and distill with stirring to remove it.[11]

-

Filter the hot mixture with suction to remove the manganese dioxide precipitate. Wash the filter cake with hot water.[11][12]

-

If the filtrate is still purple, add sodium bisulfite until the color is discharged.[14]

-

While still hot, cautiously acidify the solution with concentrated hydrochloric acid with continuous agitation.[11][12]

-

Cool the mixture to allow the precipitation of the carboxylic acid.[11][12]

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product.[11][12]

-

Recrystallize from a suitable solvent (e.g., toluene) for purification.[11]

Protocol 3: Synthesis via Grignard Reaction (General Procedure)

This protocol outlines the general steps for synthesizing a benzoic acid derivative using a Grignard reagent and carbon dioxide. This can be adapted for this compound if a suitable protected form of a p-halobenzaldehyde is used as the starting material.

Materials:

-

Aryl halide (e.g., bromobenzene, with appropriate protecting groups for the formyl group if necessary)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

6M Hydrochloric acid (HCl)

-

Apparatus for Grignard reaction (three-necked flask, dropping funnel, condenser with drying tube)

Procedure:

-

Set up the Grignard apparatus, ensuring all glassware is flame-dried to remove moisture.[15][16][17]

-

Place magnesium turnings in the reaction flask.[16]

-

Dissolve the aryl halide in anhydrous diethyl ether and add it to the dropping funnel.[16]

-

Add a small amount of the aryl halide solution to the magnesium to initiate the reaction. Once the reaction starts (indicated by cloudiness and bubbling), add the remaining solution dropwise to maintain a gentle reflux.[16]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[18]

-

Cool the reaction mixture in an ice bath.

-

Carefully pour the Grignard reagent onto an excess of crushed dry ice in a separate beaker, with stirring.[15][16]

-

Allow the excess dry ice to sublime.[16]

-

Slowly add 6M HCl to the reaction mixture to hydrolyze the magnesium salt and protonate the carboxylate.[16]

-

Transfer the mixture to a separatory funnel. The benzoic acid derivative will be in the ether layer.

-

Extract the aqueous layer with diethyl ether.[16]

-

Combine the ether layers and extract with an aqueous base (e.g., 5% NaOH) to convert the carboxylic acid to its water-soluble salt.[16]

-

Separate the aqueous layer and acidify it with HCl to precipitate the carboxylic acid.[16]

-

Collect the product by vacuum filtration, wash with cold water, and dry.[16]

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification of this compound

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Signaling Pathway: Inhibition of Glucagon (B607659) Receptor Signaling

Derivatives of benzoic acid have been investigated as glucagon receptor antagonists.[7][10][19] Glucagon binding to its G-protein coupled receptor (GPCR) activates adenylyl cyclase, leading to increased cAMP levels and subsequent downstream effects like glycogenolysis. Antagonists block this initial binding step.

Caption: Antagonism of the glucagon receptor by a benzoic acid derivative, blocking downstream signaling.

Signaling Pathway: Potential Inhibition of Pro-inflammatory Pathways by Benzaldehyde (B42025) Derivatives

Benzaldehyde, a structurally related compound, has been shown to suppress multiple signaling pathways in cancer cells, including the NF-κB pathway, which is also a key regulator of inflammation.[6] This suggests a potential mechanism of action for derivatives of this compound in inflammatory diseases.

Caption: Putative inhibition of the NF-κB signaling pathway by a benzaldehyde derivative.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

-

Antiviral Agents: Derivatives of this compound have been explored in the development of inhibitors for the dengue virus.[11][20] These compounds can be designed to target viral proteins essential for replication, such as the NS2B/NS3 protease.[21] The formyl and carboxylic acid groups provide convenient handles for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[19]

-

Antidiabetic Agents: As mentioned, benzoic acid derivatives are being investigated as antagonists of the human glucagon receptor.[11][22] By blocking the action of glucagon, these compounds can help to reduce hepatic glucose production, a key therapeutic strategy in the management of type 2 diabetes.[7][10][19]

-

Cancer Therapeutics: The ability of related benzaldehydes to modulate key signaling pathways in cancer cells, such as PI3K/AKT/mTOR, STAT3, and NF-κB, suggests that derivatives of this compound could be valuable scaffolds for the design of novel anti-cancer agents.[6]

-

Other Applications: The versatility of this compound extends to its use in the synthesis of polymers, liquid crystals, and as a reagent in various organic transformations.[3][4]

Conclusion

This compound is a fundamentally important chemical intermediate with a well-defined set of properties and a diverse range of applications, particularly in the field of drug discovery. Its bifunctional nature allows for the synthesis of complex molecules with potential therapeutic value against a variety of diseases. The experimental protocols and conceptual signaling pathways provided in this guide offer a solid foundation for researchers and scientists working with this versatile compound. As research continues, the full potential of this compound and its derivatives in developing next-generation therapeutics is yet to be fully realized.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. diamond.ac.uk [diamond.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. A novel glucagon receptor antagonist inhibits glucagon-mediated biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]

- 10. Effects of a novel glucagon receptor antagonist (Bay 27-9955) on glucagon-stimulated glucose production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. mason.gmu.edu [mason.gmu.edu]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. chem21labs.com [chem21labs.com]

- 19. glucagon.com [glucagon.com]

- 20. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

physical and chemical properties of 4-carboxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Carboxybenzaldehyde (4-CBA), also known as 4-formylbenzoic acid, is a bifunctional aromatic organic compound featuring both a carboxylic acid and an aldehyde group. This unique structure makes it a versatile and highly valuable building block in various fields, including pharmaceutical synthesis, polymer chemistry, and the manufacturing of dyes and agrochemicals. Its ability to undergo reactions at two distinct functional sites allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 4-carboxybenzaldehyde, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of drug development.

Core Physical and Chemical Properties

4-Carboxybenzaldehyde is typically a white to pale yellow, fine crystalline powder.[1][2] It is an air-sensitive compound and should be stored accordingly.[3]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for 4-carboxybenzaldehyde, providing a consolidated reference for its fundamental properties.

| Property | Value | References |

| Molecular Formula | C₈H₆O₃ | [4] |

| Molecular Weight | 150.13 g/mol | [5] |

| Appearance | White to pale yellow fine crystalline powder | [1][2] |

| Melting Point | 245 - 249 °C | [5] |

| Boiling Point | Sublimes before reaching its boiling point | [6] |

| Density | ~1.3 g/cm³ | [6] |

| pKa (at 25°C) | 3.77 | [3] |

| LogP (octanol/water) | 1.19 - 1.8 | [7] |

| Solubility | Observation | References |

| Water | Slightly soluble, especially in hot water | [6] |

| Methanol | Soluble | [8] |

| DMSO | Soluble | [8] |

| Ether | Soluble | [8] |

| Chloroform | Soluble | [8] |

| DMF | Soluble | [9] |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of 4-carboxybenzaldehyde.

NMR Spectroscopy

The proton and carbon NMR spectra of 4-carboxybenzaldehyde are key to confirming its structure.

| NMR Data | Chemical Shift (δ) in ppm | References |

| ¹H NMR (400 MHz, DMSO-d₆) | 13.42 (s, 1H, -COOH), 10.11 (s, 1H, -CHO), 8.14 (d, J=7.9 Hz, 2H, Ar-H), 8.02 (d, J=7.9 Hz, 2H, Ar-H) | [10] |

| ¹³C NMR (101 MHz, DMSO-d₆) | 193.5 (-CHO), 167.0 (-COOH), 139.4, 136.1, 130.4, 130.0 (Ar-C) | [10] |

Infrared (IR) Spectroscopy

The FTIR spectrum of 4-carboxybenzaldehyde shows characteristic absorption bands for its functional groups.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (Aromatic) | Stretching | ~3000 |

| C=O (Aldehyde) | Stretching | ~1700 |

| C=O (Carboxylic Acid) | Stretching | ~1680 |

| C=C (Aromatic) | Stretching | 1600-1450 |

Mass Spectrometry

The mass spectrum of 4-carboxybenzaldehyde will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns include the loss of the formyl radical (-CHO) and the carboxyl group (-COOH).[7]

| m/z | Proposed Fragment Identity |

| 150 | [M]⁺ (Molecular Ion) |

| 121 | [M - CHO]⁺ |

| 105 | [M - COOH]⁺ |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of 4-carboxybenzaldehyde in a research setting.

Synthesis of 4-Carboxybenzaldehyde via Electrochemical Oxidation

This protocol describes the synthesis of 4-carboxybenzaldehyde from 4-(hydroxymethyl)benzoic acid using electrochemical oxidation.[4][11][12][13][14]

Materials:

-

4-(hydroxymethyl)benzoic acid (4-HMBA)

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

-

Gold (Au) disk working electrode

-

Platinum (Pt) wire counter electrode

-

Hg/HgO reference electrode

-

Electrochemical cell

-

Potentiostat

-

High-Performance Liquid Chromatography (HPLC) system for product analysis

Procedure:

-

Electrolyte Preparation: Prepare a 0.1 M KOH solution in deionized water. Dissolve 10 mM of 4-(hydroxymethyl)benzoic acid in the alkaline electrolyte.

-

Electrochemical Setup: Assemble a three-electrode cell with the Au disk as the working electrode, a Pt wire as the counter electrode, and an Hg/HgO electrode as the reference.

-

Electrolysis: Apply a potential of 2.0 V to the electrochemical cell. The reaction is allowed to proceed for 3 hours.

-

Product Analysis: After the electrolysis, the resulting solution is analyzed by HPLC to determine the concentration of the product, 4-carboxybenzaldehyde, and any remaining starting material or byproducts like terephthalic acid.

Purification of 4-Carboxybenzaldehyde

Purification of 4-carboxybenzaldehyde, particularly when it is an impurity in crude terephthalic acid, can be achieved by recrystallization.

Materials:

-

Crude terephthalic acid containing 4-carboxybenzaldehyde

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

Procedure:

-

Dissolution: Dissolve the crude terephthalic acid in a solvent mixture of acetic anhydride and glacial acetic acid.

-

Heating: Heat the mixture to facilitate the complete dissolution of the solid.

-

Filtration: Filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to induce the crystallization of purified terephthalic acid, leaving the more soluble 4-carboxybenzaldehyde in the mother liquor.

-

Isolation: Collect the purified crystals by filtration and wash with hot glacial acetic acid.

-

Drying: Dry the purified product in an oven. The 4-carboxybenzaldehyde can be recovered from the mother liquor by evaporation and further purification if desired.

HPLC Analysis of 4-Carboxybenzaldehyde

This protocol outlines a standardized method for the quantitative analysis of 4-carboxybenzaldehyde, often as an impurity in purified terephthalic acid (PTA), using reverse-phase HPLC, based on ASTM D7884.[1][11][13][14][15]

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 chemically bonded column

-

Ammonium (B1175870) hydroxide solution

-

Deionized water

-

4-Carboxybenzaldehyde standard

-

Purified terephthalic acid sample

Procedure:

-

Sample Preparation: Accurately weigh about 0.5 g of the PTA sample into a 25 mL beaker. Add 3 mL of ammonium hydroxide solution and 7 mL of water to dissolve the sample completely. Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with water.

-

Standard Preparation: Prepare a series of standard solutions of 4-carboxybenzaldehyde in the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at a specified wavelength (e.g., 254 nm).

-

-

Analysis: Inject the prepared sample and standard solutions into the chromatograph.

-

Quantification: Identify the peak corresponding to 4-carboxybenzaldehyde in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of 4-carboxybenzaldehyde in the sample using an external standard calibration curve.

Role in Drug Discovery and Development

4-Carboxybenzaldehyde is a significant building block in the synthesis of pharmaceuticals, particularly for creating anti-inflammatory and anti-cancer agents.[5] Its bifunctional nature allows it to serve as a scaffold for creating diverse molecular libraries for drug screening. While not typically a direct participant in signaling pathways, its derivatives are designed to interact with specific biological targets. For instance, it is a known intermediate in the synthesis of Bavisant, a histamine (B1213489) H3 receptor antagonist.[4]

Visualizations

The following diagrams illustrate key processes and logical relationships involving 4-carboxybenzaldehyde.

Caption: Workflow for the synthesis and purification of 4-carboxybenzaldehyde.

Caption: Workflow for the HPLC analysis of 4-carboxybenzaldehyde.

Caption: Role of 4-carboxybenzaldehyde as a building block in drug discovery.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Designing novel building blocks is an overlooked strategy to improve compound quality - Drug Discovery Today [drugdiscoverytoday.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. watermark02.silverchair.com [watermark02.silverchair.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

An In-depth Technical Guide to the Solubility of 4-Formylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-formylbenzoic acid in various organic solvents. The information presented herein is intended to support research, development, and formulation activities where this compound is a key component. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound, a molecule possessing both a carboxylic acid and an aldehyde functional group, is significantly influenced by the polarity of the solvent and the temperature.[1] Generally, it is soluble in polar organic solvents and exhibits lower solubility in non-polar solvents.[1] The following tables summarize the quantitative solubility of this compound in several common organic solvents at various temperatures. The data is presented in mole fraction, mass fraction, and as grams of solute per 100 grams of solvent to facilitate its use in diverse applications.

Table 1: Solubility of this compound in Select Organic Solvents

| Solvent | Temperature (K) | Temperature (°C) | Mole Fraction (x₁) | Mass Fraction (w₁) | Solubility ( g/100g Solvent) |

| Methanol | 283.15 | 10.00 | 0.0103 | 0.0463 | 4.85 |

| 288.15 | 15.00 | 0.0124 | 0.0552 | 5.84 | |

| 293.15 | 20.00 | 0.0149 | 0.0656 | 7.02 | |

| 298.15 | 25.00 | 0.0179 | 0.0778 | 8.44 | |

| 303.15 | 30.00 | 0.0215 | 0.0924 | 10.18 | |

| 308.15 | 35.00 | 0.0258 | 0.1092 | 12.26 | |

| 313.15 | 40.00 | 0.0309 | 0.1288 | 14.78 | |

| 318.15 | 45.00 | 0.0369 | 0.1515 | 17.86 | |

| 323.15 | 50.00 | 0.0439 | 0.1778 | 21.62 | |

| Ethanol | 283.15 | 10.00 | 0.0086 | 0.0274 | 2.82 |

| 288.15 | 15.00 | 0.0103 | 0.0326 | 3.37 | |

| 293.15 | 20.00 | 0.0123 | 0.0387 | 4.03 | |

| 298.15 | 25.00 | 0.0147 | 0.0458 | 4.80 | |

| 303.15 | 30.00 | 0.0176 | 0.0544 | 5.75 | |

| 308.15 | 35.00 | 0.0210 | 0.0645 | 6.90 | |

| 313.15 | 40.00 | 0.0251 | 0.0765 | 8.28 | |

| 318.15 | 45.00 | 0.0300 | 0.0905 | 9.95 | |

| 323.15 | 50.00 | 0.0358 | 0.1069 | 11.97 | |

| Isopropanol | 283.15 | 10.00 | 0.0069 | 0.0171 | 1.74 |

| 288.15 | 15.00 | 0.0082 | 0.0202 | 2.06 | |

| 293.15 | 20.00 | 0.0098 | 0.0241 | 2.47 | |

| 298.15 | 25.00 | 0.0117 | 0.0286 | 2.94 | |

| 303.15 | 30.00 | 0.0140 | 0.0340 | 3.52 | |

| 308.15 | 35.00 | 0.0167 | 0.0403 | 4.20 | |

| 313.15 | 40.00 | 0.0199 | 0.0476 | 5.00 | |

| 318.15 | 45.00 | 0.0237 | 0.0563 | 5.97 | |

| 323.15 | 50.00 | 0.0283 | 0.0667 | 7.15 | |

| Ethanoic Acid | 303.2 | 30.05 | 0.0385 | 0.0881 | 9.66 |

| 313.2 | 40.05 | 0.0510 | 0.1137 | 12.83 | |

| 323.2 | 50.05 | 0.0667 | 0.1444 | 16.88 | |

| 333.2 | 60.05 | 0.0864 | 0.1813 | 22.14 | |

| 343.2 | 70.05 | 0.1111 | 0.2250 | 29.03 | |

| 353.2 | 80.05 | 0.1419 | 0.2762 | 38.16 | |

| 363.2 | 90.05 | 0.1799 | 0.3349 | 50.35 | |

| 373.2 | 100.05 | 0.2266 | 0.4009 | 66.92 | |

| 383.2 | 110.05 | 0.2835 | 0.4739 | 90.08 | |

| 393.2 | 120.05 | 0.3524 | 0.5528 | 123.59 | |

| 403.2 | 130.05 | 0.4353 | 0.6360 | 174.73 |

Data for Methanol, Ethanol, and Isopropanol were derived from mole fraction data presented in the Journal of Chemical & Engineering Data. Data for Ethanoic Acid was sourced from a separate study in the same journal.

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound can be performed using several established methods. The choice of method often depends on the required accuracy, the properties of the solvent, and the available analytical instrumentation. Below are detailed descriptions of two common and reliable methods: the gravimetric method and a High-Performance Liquid Chromatography (HPLC) based method.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at equilibrium.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (readability ±0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach solid-liquid equilibrium. The time required can vary depending on the solvent and temperature and should be determined empirically (e.g., by taking measurements at different time points until the concentration of the supernatant remains constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to prevent precipitation.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed container. This step is critical to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Continue drying until a constant weight of the solid residue is achieved.

-

Accurately weigh the container with the dried this compound.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container minus the initial weight of the empty container.

-

The mass of the solvent can be determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution withdrawn.

-

Express the solubility in the desired units (e.g., g/100g solvent, mole fraction).

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly sensitive and accurate technique for determining the concentration of a solute in a saturated solution. It is particularly useful for low solubility compounds or when only small sample volumes are available.

Materials and Apparatus:

-

HPLC system with a suitable detector (e.g., UV-Vis detector set at an appropriate wavelength for this compound)

-

Analytical column (e.g., C18 reverse-phase column)

-

This compound (high purity) for preparing standards

-

Selected organic solvent (analytical grade)

-

Mobile phase solvents (HPLC grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent or a suitable solvent compatible with the mobile phase.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the chosen organic solvent at the desired temperature.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is reached, withdraw a sample of the supernatant and filter it using a syringe filter.

-

Dilute the filtered saturated solution with a suitable solvent (if necessary) to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

References

Spectroscopic Profile of 4-Formylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-formylbenzoic acid (CAS No: 619-66-9), a key intermediate in the synthesis of various pharmaceuticals, liquid crystals, and polymers.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural characterization of this compound is definitively achieved through a combination of spectroscopic techniques. The data presented below is compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1][4]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | ~13.5 | Singlet (broad) | - |

| Aldehyde (-CHO) | ~10.14 | Singlet | - |

| Aromatic (Ha) | ~8.16 | Doublet | ~8.0 |

| Aromatic (Hb) | ~8.05 | Doublet | ~8.0 |

Data sourced from experiments run at approximately 400 MHz in DMSO-d₆.[4] The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and temperature. The two doublets in the aromatic region correspond to the protons on the benzene (B151609) ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Aldehyde Carbonyl (C=O) | ~193.0 |

| Carboxylic Acid Carbonyl (C=O) | ~167.0 |

| Aromatic C (quaternary, attached to -COOH) | ~135.0 |

| Aromatic C (quaternary, attached to -CHO) | ~139.0 |

| Aromatic C-H | ~130.0, ~129.5 |

Data corresponds to spectra recorded in DMSO-d₆.[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorptions for the hydroxyl, carbonyl, and aromatic moieties.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch (broad) | 3500 - 2500 | Strong, Broad |

| Aldehyde C-H | Stretch | ~2850, ~2750 | Medium |

| Carboxylic Acid C=O | Stretch | ~1690 | Strong |

| Aldehyde C=O | Stretch | ~1705 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1400 | Medium-Strong |

| C-O | Stretch | ~1300 | Strong |

Frequencies can vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull).[1][6][7] The broad O-H stretch is typical for a hydrogen-bonded carboxylic acid. The two distinct C=O stretching frequencies for the aldehyde and carboxylic acid may overlap.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound (molar mass: 150.13 g/mol ), electron ionization (EI) is a common technique.[8][9]

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z (Mass-to-Charge Ratio) | Assignment | Relative Intensity |

| 150 | [M]⁺ (Molecular Ion) | High |

| 149 | [M-H]⁺ | High |

| 121 | [M-CHO]⁺ | Medium |

| 105 | [M-COOH]⁺ | Low |

| 93 | [M-CHO, -CO]⁺ | Medium |

| 65 | [C₅H₅]⁺ | Medium |

The fragmentation pattern is a key identifier for the compound.[8][9] The molecular ion peak at m/z 150 confirms the molecular weight. The peak at m/z 149, resulting from the loss of a hydrogen atom, is also very prominent.

Experimental Protocols

The data presented above are obtained through standardized analytical procedures. Below are detailed methodologies for each key experiment.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[10]

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum. Key parameters include acquisition time, relaxation delay, and number of scans, which are optimized to ensure a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a positively charged molecular ion and fragment ions.[8]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance against m/z.

Spectroscopic Analysis Workflow

The logical flow for the characterization of a chemical compound like this compound using multiple spectroscopic techniques is illustrated below.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 619-66-9 [chemicalbook.com]

- 3. 对甲酰基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(619-66-9) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(619-66-9) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(619-66-9) IR Spectrum [m.chemicalbook.com]

- 8. This compound | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzoic acid, 4-formyl- [webbook.nist.gov]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Health and Safety of 4-Formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 4-formylbenzoic acid (CAS No. 619-66-9), a versatile intermediate in organic synthesis with applications in pharmaceuticals, polymers, and dyes. Adherence to strict safety protocols is essential when handling this compound to mitigate potential health risks.

Chemical and Physical Properties

This compound, also known as 4-carboxybenzaldehyde, is a white to pale yellow crystalline powder.[1] It possesses both a carboxylic acid and an aldehyde functional group, contributing to its reactivity and solubility characteristics.[2]

| Property | Value | Source |

| CAS Number | 619-66-9 | [1][3][4][5][6][7] |

| EC Number | 210-607-4 | [1][4][7] |

| Molecular Formula | C₈H₆O₃ | [4][5][8] |

| Molecular Weight | 150.13 g/mol | [4][5][8] |

| Melting Point | 247-256 °C | [5][8] |

| Boiling Point | Sublimes before boiling | [8] |

| Density | ~1.3 g/cm³ | [1] |

| Solubility | Soluble in hot water, alcohol, ether, and chloroform.[8] Soluble in DMSO and methanol. | [8] |

| Appearance | White to yellow fine crystalline powder | [1][3] |

| Vapor Pressure | 0.000375 mmHg | [8] |

Toxicological Information

| Toxicity Endpoint | Result | Source |

| Acute Oral Toxicity | Data not available | [3][9] |

| Acute Dermal Toxicity | Data not available | |

| Acute Inhalation Toxicity | Data not available | |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [2][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | [2][5] |

| Respiratory Sensitization | May cause respiratory irritation | [2][5][6] |

| Skin Sensitization | May cause an allergic skin reaction | [7] |

| Germ Cell Mutagenicity | Laboratory experiments have resulted in mutagenic effects. | [3] |

| Carcinogenicity | Not listed by IARC, NTP, or OSHA. | [3][4] |

| Reproductive Toxicity | Data not available | [3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [2][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | [2][7] |

| Aspiration Hazard | Data not available |

Mechanism of Toxicity: Potential for Mitochondrial Respiration Inhibition

In vitro studies on rat liver mitochondria have indicated that p-carboxybenzaldehyde can inhibit respiration mediated by pyruvate/maleate and succinate, as well as other citric acid cycle intermediates.[8] This suggests a potential mechanism of toxicity involves interference with the mitochondrial electron transport chain (ETC). Aldehydes, in general, can inactivate key enzymes and disrupt ATP generation within the mitochondria.[10] Specifically, the inhibition of dehydrogenase enzymes within the mitochondrial matrix could lead to a disruption of the flow of electrons to the ETC, thereby impairing cellular energy production. However, the study noted that cytochrome c oxidase (Complex IV) was not inhibited.[8]

Caption: Potential mechanism of this compound toxicity via inhibition of mitochondrial dehydrogenases.

Health and Safety Information

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [3] |

| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [3] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | [3] |

Fire Fighting Measures

While not considered a significant fire risk, containers may burn.

| Aspect | Recommendation | Source |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. | [4][5][6] |

| Specific Hazards | Thermal decomposition can produce carbon monoxide and carbon dioxide. | [3][4] |

| Firefighter Protection | Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. | [3][4][6] |

Handling and Storage

Proper handling and storage procedures are necessary to minimize exposure risk.

| Aspect | Recommendation | Source |

| Handling | Wash thoroughly after handling. Use with adequate ventilation and in a chemical fume hood. Minimize dust generation and accumulation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. | [3] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. | [3][4] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [3][4] |

Personal Protective Equipment (PPE)

| Protection Type | Specification | Source |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [3][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [3][4] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. | [3] |

Experimental Protocols

Detailed experimental protocols for assessing the irritation potential of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines a procedure for assessing the potential of a substance to cause skin irritation. The test is typically performed on a single animal initially.

Caption: Workflow for OECD Test Guideline 404 for acute dermal irritation.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion. The test is initiated on a single animal.

Caption: Workflow for OECD Test Guideline 405 for acute eye irritation.

Emergency Response and Disposal

A clear and efficient emergency response plan is critical.

Caption: General emergency response workflow for this compound exposure.

Disposal Considerations: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[4] Dispose of contaminated packaging as unused product.[4] Follow all federal, state, and local regulations.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its irritant properties. While significant gaps exist in the quantitative toxicological data, the available information strongly supports the use of comprehensive personal protective equipment and adherence to strict safety protocols in a well-ventilated environment. Understanding its potential to interfere with mitochondrial function provides insight into its toxicological profile and reinforces the need for minimizing exposure. By following the guidelines outlined in this document, researchers, scientists, and drug development professionals can work safely with this compound.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. This compound | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. academic.oup.com [academic.oup.com]

Unveiling 4-Formylbenzoic Acid: A Technical Guide to Its Natural Occurrence and Diverse Sources

For Immediate Release

This technical guide provides a comprehensive overview of 4-formylbenzoic acid (4-CBA), also known as 4-carboxybenzaldehyde, a versatile aromatic compound. Tailored for researchers, scientists, and drug development professionals, this document delves into its natural origins, biosynthetic pathways, and industrial sources. It also outlines detailed experimental protocols for its analysis and discusses its biological significance.

Natural Occurrence of this compound

This compound is a naturally occurring metabolite found in the plant kingdom. Its presence has been confirmed in the Taiwanese hibiscus (Hibiscus taiwanensis), where it exists as a plant metabolite[1][2]. While its distribution across the plant kingdom is not extensively documented, its role as an intermediate in the biosynthesis and degradation of other aromatic compounds suggests a potentially broader, yet undiscovered, presence in various plant species.

Beyond the plant kingdom, this compound plays a crucial role as a key intermediate in the microbial degradation of anthropogenic compounds, particularly p-xylene (B151628) and terephthalic acid, which are major components of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). Several bacterial strains have been identified that can metabolize these compounds, with this compound appearing as a central molecule in their catabolic pathways.

Table 1: Documented Natural Occurrence of this compound

| Kingdom | Species/Environment | Role |

| Plantae | Hibiscus taiwanensis | Plant Metabolite |

| Bacteria | Soil and water environments contaminated with p-xylene or PET plastics | Intermediate in the degradation of p-xylene and terephthalic acid |

Sources of this compound

The sources of this compound are both natural and synthetic, reflecting its dual role as a metabolic intermediate and an industrial chemical.

Biosynthetic Pathways

2.1.1. Microbial Degradation of p-Xylene:

Several aerobic bacterial species, such as Pandoraea sp. and Pseudomonas putida, can utilize p-xylene as a sole carbon and energy source. The degradation pathway typically proceeds through the oxidation of one of the methyl groups to a carboxylic acid, followed by the oxidation of the other methyl group to an aldehyde, forming this compound. This intermediate is then further metabolized, usually through ring cleavage, to enter central metabolic pathways.

2.1.2. Microbial Degradation of Terephthalic Acid (TPA):

The enzymatic degradation of PET plastic by bacteria like Ideonella sakaiensis releases terephthalic acid (TPA). The subsequent catabolism of TPA can proceed through the formation of this compound as an intermediate before the aromatic ring is cleaved.

2.1.3. Plant Biosynthesis of Benzoic Acids:

While the direct biosynthetic pathway to this compound in plants is not fully elucidated, the general pathway for benzoic acid synthesis from cinnamic acid via a β-oxidative pathway has been characterized in plants like petunia. It is plausible that modifications of this pathway, or other related phenylpropanoid pathways, could lead to the formation of this compound.

Industrial Synthesis

This compound is a significant industrial chemical, primarily arising as a byproduct in the large-scale synthesis of terephthalic acid (TPA) through the oxidation of p-xylene. Given the massive global production of TPA for polyester (B1180765) manufacturing, this compound is a readily available and relatively inexpensive chemical feedstock.

Biological Significance and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound acts as a signaling molecule in any defined biological pathway. While other benzoic acid derivatives, such as salicylic (B10762653) acid, are well-established plant hormones involved in defense signaling, a similar role for this compound has not been identified.

However, some research indicates that benzaldehydes, as a class of compounds, can interfere with bacterial quorum sensing, a cell-to-cell communication system. This suggests a potential, albeit non-specific, role in modulating microbial behavior. Further research is required to determine if this compound has any specific signaling functions in plants, microorganisms, or other biological systems.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of this compound from various matrices.

Extraction of this compound from Microbial Cultures

This protocol is designed for the extraction of this compound from bacterial cultures grown on substrates like p-xylene or terephthalic acid.

Materials:

-

Bacterial culture broth

-

Ethyl acetate (B1210297) (HPLC grade)

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Glass vials

Procedure:

-

Centrifuge 50 mL of the bacterial culture at 8,000 rpm for 10 minutes to pellet the cells.

-

Transfer the supernatant to a separatory funnel.

-

Acidify the supernatant to pH 2-3 with 1 M HCl.

-

Extract the acidified supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Filter the dried organic phase to remove the sodium sulfate.

-

Evaporate the solvent using a rotary evaporator at 40°C.

-

Re-dissolve the residue in a known volume of methanol (B129727) or mobile phase for HPLC or GC-MS analysis.

Extraction of this compound from Plant Tissues

This protocol outlines a general procedure for extracting this compound from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

80% Methanol

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Grind 1 g of plant tissue to a fine powder in a mortar and pestle using liquid nitrogen.

-

Transfer the powder to a centrifuge tube and add 10 mL of 80% methanol.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes.

-

Centrifuge at 10,000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet twice more.

-

Pool the supernatants and evaporate the methanol under vacuum.

-

Re-dissolve the aqueous residue in a suitable solvent for SPE.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the this compound with methanol.

-

Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow rate: 1.0 mL/min

-

Detection wavelength: 254 nm

-

Injection volume: 20 µL

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Derivatization (required for non-volatile acids):

-

Evaporate the extracted sample to dryness under a stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

Instrumentation:

-

GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

-

Injector temperature: 250°C

-

Oven program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

-

Ion source temperature: 230°C

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Scan range: 50-500 m/z

Identification and Quantification:

-

Identification is based on the retention time and the mass spectrum compared to an authentic standard.

-

Quantification can be performed using an internal standard and a calibration curve.

Conclusion

This compound is a compound of interest due to its presence in the natural world as a plant metabolite and as a key intermediate in the microbial bioremediation of environmental pollutants. While its role in biological signaling pathways remains to be discovered, its availability from both natural and industrial sources makes it a valuable molecule for various applications in chemical synthesis and drug development. The detailed experimental protocols provided in this guide will aid researchers in the accurate analysis and quantification of this versatile compound.

References

Unraveling the Crystalline Landscape of 4-Formylbenzoic Acid: A Technical Guide to its Polymorphs

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solid-state properties of active pharmaceutical ingredients and key intermediates is paramount. 4-Formylbenzoic acid, a crucial building block in organic synthesis, exhibits polymorphism, the ability to exist in multiple crystal structures. This guide provides an in-depth technical overview of the known polymorphs of this compound, detailing their crystallographic structures and the experimental protocols for their formation.

Introduction to the Polymorphism of this compound

This compound (4-FBA) is a bifunctional organic compound featuring both a carboxylic acid and an aldehyde group. This duality makes it a versatile intermediate in the synthesis of pharmaceuticals and other advanced materials. The arrangement of 4-FBA molecules in the solid state can vary, leading to the formation of different crystal polymorphs. These polymorphs, while chemically identical, can exhibit distinct physical properties, including solubility, melting point, and stability, which can have significant implications for manufacturing processes and product performance.

To date, two principal polymorphs of this compound, designated as Form I and Form II, have been extensively characterized. The seminal work in this area was conducted by Haisa, Kashino, and Ikejiri in 1976, which laid the foundation for our current understanding of the crystallographic diversity of this compound.

Crystallographic Data of this compound Polymorphs

The fundamental differences between Form I and Form II of this compound lie in their crystal packing and unit cell parameters. This structural variance influences the intermolecular interactions, particularly the hydrogen bonding patterns, within the crystal lattice. The detailed crystallographic data for both polymorphs are summarized in the table below for direct comparison.

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/c |

| a (Å) | 13.34 | 10.98 |

| b (Å) | 5.92 | 7.43 |

| c (Å) | 9.21 | 8.89 |

| α (°) | 90 | 90 |

| β (°) | 108.8 | 105.3 |

| γ (°) | 90 | 90 |

| Volume (ų) | 688 | 699 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.45 | 1.43 |

| CCDC Number | 1159299 | 1159300 |

Experimental Protocols

The selective crystallization of a desired polymorph is a critical aspect of solid-state chemistry. The preparation of Form I and Form II of this compound can be achieved through controlled crystallization from different solvent systems.

Synthesis of this compound (General)

A common route for the synthesis of this compound involves the oxidation of p-tolualdehyde. While various oxidizing agents can be employed, a typical laboratory-scale synthesis might utilize potassium permanganate (B83412) in an aqueous solution. The crude product is then purified by recrystallization.

Crystallization of Form I

Form I of this compound can be obtained by slow evaporation of a solution in a polar protic solvent.

Procedure:

-

Dissolve crude this compound in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent over several days.

-

Collect the resulting crystals by filtration and dry under vacuum.

Crystallization of Form II

Form II is typically crystallized from a less polar solvent environment.

Procedure:

-

Prepare a saturated solution of this compound in a mixture of benzene (B151609) and petroleum ether at an elevated temperature.

-

Allow the solution to cool gradually to room temperature.

-

Needle-like crystals of Form II will precipitate from the solution.

-

Isolate the crystals via filtration and dry them in a desiccator.

Visualization of Polymorph Formation Workflow

The logical flow from the starting material to the distinct polymorphic forms can be visualized as follows:

Methodological & Application

Application Note: Synthesis of 4-Formylbenzoic Acid from p-Xylene

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Formylbenzoic acid, also known as 4-carboxybenzaldehyde (4-CBA), is a valuable bifunctional molecule widely used as an intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1][2][3] Its structure, containing both a carboxylic acid and an aldehyde group, allows for a variety of chemical transformations.[2] This application note provides a detailed overview and experimental protocols for the synthesis of this compound from p-xylene (B151628) through liquid-phase catalytic oxidation. This process is a modification of the industrial Amoco process for terephthalic acid (TPA) production, where this compound is a key intermediate.[4][5][6][7]

Reaction Pathway

The synthesis of this compound from p-xylene proceeds through a series of oxidation steps. The methyl groups of p-xylene are sequentially oxidized, with this compound being a stable intermediate before the final oxidation to terephthalic acid. The generally accepted reaction pathway is as follows:

-

p-Xylene is first oxidized to p-tolualdehyde.

-

p-Tolualdehyde is further oxidized to p-toluic acid.

-

p-Toluic acid is then oxidized to this compound.

-

Finally, this compound can be oxidized to terephthalic acid.

By carefully controlling the reaction conditions, the reaction can be stopped at the this compound stage to obtain the desired product.

Figure 1: Reaction pathway for the oxidation of p-xylene to this compound.

Experimental Protocols

The following protocols are based on the widely utilized liquid-phase catalytic oxidation of p-xylene using a cobalt-manganese-bromine catalyst system in an acetic acid solvent.

Materials and Equipment

-

p-Xylene

-

Cobalt (II) acetate (B1210297) tetrahydrate

-

Manganese (II) acetate tetrahydrate

-

Sodium bromide or hydrobromic acid

-

Glacial acetic acid

-

High-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

-

Filtration apparatus

-

Crystallization vessel

-

Analytical equipment for product characterization (e.g., HPLC, GC-MS, NMR)

Protocol 1: Standard Liquid-Phase Catalytic Oxidation

This protocol is adapted from the conditions described for the Amoco process, which is a robust method for p-xylene oxidation.[4][6][8]

-

Reactor Setup: Charge a high-pressure reactor with glacial acetic acid as the solvent.

-

Catalyst Addition: Add the catalyst system consisting of cobalt (II) acetate and manganese (II) acetate, along with a bromine source such as sodium bromide or hydrobromic acid.

-

Reactant Addition: Add p-xylene to the reactor.

-

Reaction Conditions: Seal the reactor and pressurize with air or a mixture of oxygen and an inert gas to 15-30 bar.[4][6] Heat the reactor to a temperature range of 175-225°C.[4][6]

-

Reaction Monitoring: Maintain the reaction under vigorous stirring for a predetermined time. The reaction progress can be monitored by taking samples and analyzing for the presence of this compound and other intermediates.

-

Product Isolation: After the desired conversion is achieved, cool the reactor and carefully depressurize it. The crude product, which may contain terephthalic acid and other byproducts, will precipitate out of the acetic acid solution.

-

Purification: Filter the crude product and wash with fresh acetic acid and then with water to remove the catalyst and solvent. The this compound can be further purified by recrystallization or other chromatographic techniques to separate it from unreacted starting material and other oxidation products.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of terephthalic acid, with this compound being a key intermediate and sometimes a quantifiable byproduct. Achieving a high yield of this compound requires careful optimization of these parameters to halt the oxidation at the desired stage.

| Parameter | Value | Reference |

| Catalyst | Cobalt (II) acetate, Manganese (II) acetate, Bromine source | [4][6] |

| Solvent | Acetic Acid | [4][8] |

| Temperature | 175-225 °C | [4][6] |

| Pressure | 15-30 bar | [4][6] |

| Oxidant | Air or O₂ | [4] |

| p-Xylene Conversion | >98% (to TPA) | [5] |

| This compound | Intermediate, often an impurity in TPA production | [5][9] |

Experimental Workflow

The overall workflow for the synthesis and purification of this compound from p-xylene is depicted in the following diagram.

Figure 2: Experimental workflow for the synthesis of this compound.

Alternative and Emerging Methods

While the high-temperature, high-pressure catalytic oxidation is the most established method, research into alternative, milder synthesis routes is ongoing. These methods aim to improve selectivity and reduce the harshness of the reaction conditions.

Ozone-Mediated Oxidation